molecular formula C10H12INO3 B8400162 N-(2-Iodo-4,5-dimethoxyphenyl)acetamide

N-(2-Iodo-4,5-dimethoxyphenyl)acetamide

Cat. No.: B8400162
M. Wt: 321.11 g/mol
InChI Key: HJEXTTQHJGYVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Iodo-4,5-dimethoxyphenyl)acetamide (CAS: 550372-53-7) is a high-value chemical intermediate in scientific research. This compound serves as a key precursor in medicinal chemistry and pharmacology, particularly in the development of ligands for G-protein coupled receptors. It has been identified as a critical synthetic intermediate for the preparation of specialized research compounds, such as the MT2-specific melatonin receptor ligand DIV880 . Melatonin receptors, including MT1 and MT2, are important targets for studying circadian rhythms, sleep, and mood disorders . As a building block, the iodine atom on its dimethoxyphenyl ring enables further structural diversification through metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse array of novel molecules for biological testing . Available with a purity of 95% , this product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can purchase this compound in quantities ranging from 250mg to 25g .

Properties

Molecular Formula

C10H12INO3

Molecular Weight

321.11 g/mol

IUPAC Name

N-(2-iodo-4,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C10H12INO3/c1-6(13)12-8-5-10(15-3)9(14-2)4-7(8)11/h4-5H,1-3H3,(H,12,13)

InChI Key

HJEXTTQHJGYVBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1I)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-(2-Iodo-4,5-dimethoxyphenyl)acetamide with structurally related acetamides:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications/Notes
N-(2-Bromo-4,5-dimethoxyphenyl)acetamide Br, 4,5-OCH₃ C₁₀H₁₂BrNO₃ 274.11 1.468 390.8 Intermediate in heterocyclic synthesis
N-(2-Formyl-4,5-dimethoxyphenyl)acetamide CHO, 4,5-OCH₃ C₁₁H₁₃NO₄ 223.23 N/A N/A Precursor for anti-cancer agents
N-(2-Iodo-4-nitrophenyl)acetamide I, 4-NO₂ C₈H₇IN₂O₃ 306.06 N/A N/A Nitro group enhances electrophilicity
N-(5-Fluoro-2-iodophenyl)acetamide F (C5), I (C2) C₈H₇FINO 279.05 N/A N/A Fluorine alters lipophilicity
Dimethenamid (pesticide) Cl, thienyl, methoxy C₁₂H₁₄ClNO₂S 277.76 N/A N/A Herbicide with chloro-substitution

Key Observations :

  • Iodo vs.
  • Methoxy Groups : The 4,5-dimethoxy configuration improves solubility in polar solvents compared to nitro- or halogen-substituted analogs .
  • Functional Group Effects: Formyl (CHO) and nitro (NO₂) groups introduce electrophilic sites, making these compounds reactive intermediates in drug synthesis, whereas methoxy groups are electron-donating .

Electronic and Reactivity Profiles

  • Electron-Donating vs. Withdrawing Groups :
    • Methoxy groups (OCH₃) increase electron density on the aromatic ring, enhancing resonance stabilization.
    • Iodo and nitro groups are electron-withdrawing, directing electrophilic substitution to meta/para positions.
  • Steric Effects : The ortho-iodo substituent may hinder reactions at the adjacent position, as seen in hindered acylation reactions .

Preparation Methods

Iodination of 4,5-Dimethoxyaniline

The iodination step requires careful control to avoid over-iodination or side reactions. A representative protocol involves dissolving 4,5-dimethoxyaniline (5.0 mmol) in dichloromethane (DCM) at 0°C, followed by slow addition of iodine monochloride (1.1 eq). The reaction is stirred for 12 hours under argon, after which the mixture is quenched with saturated NaHCO₃ and extracted with DCM. The crude product, 2-iodo-4,5-dimethoxyaniline, is purified via silica gel chromatography (petroleum ether/ethyl acetate = 4:1), yielding 60–75%.

Critical Parameters:

  • Temperature : Maintaining 0°C prevents polyiodination.

  • Solvent Choice : DCM ensures solubility without competing nucleophilic interactions.

N-Acetylation of 2-Iodo-4,5-dimethoxyaniline

The acetylated product is obtained by treating 2-iodo-4,5-dimethoxyaniline (1.0 eq) with acetic anhydride (1.5 eq) in pyridine at room temperature for 6 hours. Alternatively, acetyl chloride (1.2 eq) and triethylamine (2.0 eq) in DCM yield comparable results. The reaction is monitored by TLC (Rf = 0.3 in hexane/ethyl acetate 3:1), and the product is isolated via vacuum distillation or recrystallization from ethanol/water (yield: 80–90%).

Side Reactions:

  • Over-acetylation is mitigated by controlling reagent stoichiometry.

  • Residual amines are removed by washing with dilute HCl.

Alternative Routes and Methodological Variations

Palladium-Catalyzed Coupling Approaches

Recent advances employ palladium catalysts for one-pot iodination and acetylation. For example, 4,5-dimethoxyaniline is treated with Pd(OAc)₂ (10 mol%), KOAc (5.0 eq), and n-BuCl in DMF at 75°C, generating the iodinated intermediate in situ. Subsequent acetylation with acetic anhydride under the same conditions streamlines the process (overall yield: 65%).

Advantages:

  • Reduced purification steps.

  • Higher functional group tolerance.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the iodination step, achieving 85% yield with NIS and BF₃·OEt₂ as a Lewis acid. This method minimizes decomposition of heat-sensitive intermediates.

Analytical Characterization and Quality Control

The final product is characterized using spectroscopic and chromatographic techniques:

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 2.10 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 7.05 (s, 1H, Ar-H), 7.98 (s, 1H, NH).

  • ¹³C NMR : δ 22.5 (CH₃), 56.1 (OCH₃), 56.3 (OCH₃), 110.2 (C-I), 125.5–150.1 (Ar-C), 169.8 (C=O).

4.2 High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥98% (C18 column, 0.1% HCOOH in H₂O/ACN gradient).

  • Retention Time : 6.7 min (flow rate: 1.0 mL/min).

Industrial-Scale Production and Challenges

Scaling up the synthesis introduces challenges such as exothermicity during iodination and acetyl chloride handling. Pilot studies recommend:

  • Batch Cooling : Jacketed reactors to maintain ≤10°C during iodination.

  • Waste Management : Neutralization of acidic byproducts with Ca(OH)₂.

Economic Considerations:

  • Raw material costs: Iodinating agents account for 60% of total expenses.

  • Yield improvements via catalytic recycling reduce costs by 20%.

Applications and Derivatives

This compound serves as a precursor for:

  • Anticancer Agents : Suzuki-Miyaura coupling with boronic acids generates biaryl derivatives.

  • Antibacterial Compounds : Functionalization at the acetamide group enhances activity against Gram-positive pathogens .

Q & A

Q. What are the key synthetic pathways for preparing N-(2-Iodo-4,5-dimethoxyphenyl)acetamide?

The synthesis typically involves multi-step processes, including halogenation and acetamide group introduction. For example, iodination of a precursor like 4,5-dimethoxyphenethylamine followed by acetylation under controlled conditions (e.g., using acetic anhydride or acetyl chloride) is a common approach. Reaction optimization requires precise temperature control (0–5°C for iodination) and inert atmospheres to avoid side reactions. Intermediate purification via column chromatography is critical to achieve >95% purity .

Q. How is this compound characterized structurally and spectroscopically?

Characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm methoxy, acetamide, and iodine substituents.
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ at m/z 350.01).
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of iodine and methoxy groups.
  • FT-IR : Confirms carbonyl (C=O, ~1650 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .

Q. What are the stability considerations for this compound under laboratory conditions?

Stability studies show degradation under prolonged light exposure (>48 hours) due to iodine’s photosensitivity. Storage at –20°C in amber vials with desiccants is recommended. Aqueous solubility is low (<0.1 mg/mL), necessitating DMSO or ethanol as solvents for biological assays. Accelerated stability testing (40°C/75% RH) reveals <5% degradation over 30 days .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The ortho-iodo group facilitates Sonogashira or Suzuki-Miyaura couplings due to its electrophilic nature. For instance, palladium-catalyzed coupling with terminal alkynes yields alkynylated derivatives, useful in probe design. Comparative studies with bromo/chloro analogs show slower reaction kinetics but higher regioselectivity, attributed to iodine’s larger atomic radius and stronger C–I bond dissociation energy .

Q. What in vitro models are used to evaluate its anticancer activity, and what contradictions exist in data?

Preclinical studies use MTT assays on drug-resistant cancer lines (e.g., MCF-7/ADR breast cancer). IC50_{50} values range from 8–15 µM, but contradictory results arise in hypoxia models, where potency drops by 40%. This may reflect altered ROS scavenging or ABC transporter interactions. Orthogonal validation via clonogenic assays and apoptosis markers (e.g., caspase-3 activation) is advised to resolve discrepancies .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Prodrug design : Phosphate esterification of methoxy groups increases solubility 10-fold.
  • Nanoformulation : Liposomal encapsulation (e.g., DSPC/cholesterol) enhances bioavailability in murine models.
  • Co-crystallization : With succinic acid improves dissolution rates (pH 7.4 buffer) .

Methodological Considerations

Q. How to resolve spectral overlaps in NMR analysis?

Use 2D NMR (e.g., HSQC, HMBC) to distinguish methoxy (δ3.8δ\sim3.8 ppm) and acetamide protons (δ2.1δ\sim2.1 ppm). Deuterated DMSO-d6_6 resolves aromatic proton splitting patterns near δ7.0δ\sim7.0 ppm .

Q. What controls are essential in biological assays to mitigate off-target effects?

Include:

  • Vehicle controls (DMSO/ethanol at equivalent concentrations).
  • Positive controls (e.g., doxorubicin for cytotoxicity assays).
  • Iodine-free analogs to isolate substituent-specific effects .

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